Peak ZT vs. SnS Analog
Single-crystalline SnSe achieves a peak ZT of 2.6±0.3 at 923 K along the b-axis, which is 4.3× higher than the ZT of ~0.6 reported for pristine p-type polycrystalline SnSe at 793 K and 2.2× higher than the ZT of ~1.2 achieved for polycrystalline SnSe alloyed with SnS at the same temperature [1]. Compared to the isostructural SnS, first-principles calculations predict SnSe exhibits larger optimal ZT values in both p-type and n-type configurations [2]. In the context of established thermoelectrics, this ZT surpasses the typical peak values of PbTe (~1.5 at 773 K) and Bi2Te3 (~1.0 at 300 K), positioning SnSe as a superior mid-to-high temperature thermoelectric material [3].
| Evidence Dimension | Peak thermoelectric figure of merit (ZT) |
|---|---|
| Target Compound Data | 2.6 ± 0.3 at 923 K (b-axis single crystal) |
| Comparator Or Baseline | ~0.6 (p-type polycrystalline SnSe at 793 K); ~1.2 (polycrystalline SnSe with SnS alloying at 793 K); ~1.5 (PbTe at 773 K); ~1.0 (Bi2Te3 at 300 K) |
| Quantified Difference | 4.3× higher than pristine polycrystalline SnSe; 2.2× higher than SnS-alloyed polycrystalline SnSe; ~1.7× higher than PbTe; ~2.6× higher than Bi2Te3 |
| Conditions | Single crystals measured along b-axis; temperature-dependent ZT measurements |
Why This Matters
This establishes SnSe single crystals as the benchmark for mid-to-high temperature thermoelectric conversion efficiency, justifying selection over cheaper polycrystalline SnSe and legacy PbTe/Bi2Te3 for applications where performance trumps cost and scalability.
- [1] Zhao, L.-D. et al. Ultralow thermal conductivity and high thermoelectric figure of merit in SnSe crystals. Nature 508, 373–377 (2014). View Source
- [2] Guo, R. et al. First-principles study of anisotropic thermoelectric transport properties of IV-VI semiconductor compounds SnSe and SnS. Physical Review B 92, 115202 (2015). View Source
- [3] Ran, Y., Chen, W. & Zhu, H. Preparation Methods, Thermoelectric Properties, and Potential Applications of SnSe. Chinese Journal of Lasers 48, 0202015 (2021). View Source
